molecular formula C23H26F3N3O3 B2879825 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396637-45-8

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No.: B2879825
CAS No.: 1396637-45-8
M. Wt: 449.474
InChI Key: QBMWJDXENQFOCW-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a potent, selective, and brain-penetrant agonist for the G protein-coupled receptor 52 (GPR52) source . GPR52 is a Gs-coupled receptor that is primarily expressed in the brain, particularly in the striatum, making it a compelling target for psychiatric and neurological disorders source . Activation of GPR52 by this compound has been shown to increase intracellular cAMP levels, modulating key neural signaling pathways. Its main research value lies in probing the role of GPR52 in models of schizophrenia, as agonism may offer a novel therapeutic approach by modulating dopamine and glutamate signaling without direct receptor blockade source . Furthermore, its application extends to research on movement disorders like Parkinson's disease. This high-quality compound is provided For Research Use Only and is intended solely for in vitro and animal model studies to further elucidate GPR52 biology and its potential as a drug target.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3/c1-22(2)12-14-6-5-9-17(20(14)32-22)31-13-19(30)27-11-10-18-28-16-8-4-3-7-15(16)21(29-18)23(24,25)26/h5-6,9H,3-4,7-8,10-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMWJDXENQFOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=NC4=C(CCCC4)C(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Composition and Properties

  • Molecular Formula : C₁₄H₁₈F₃N₃O₂
  • Molecular Weight : 319.31 g/mol
  • IUPAC Name : this compound

The compound features a benzofuran moiety linked via an ether bond to a trifluoromethyl-substituted tetrahydroquinazoline structure. This unique architecture is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Preliminary studies suggest that it may influence various biochemical pathways related to:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.
  • Antimicrobial Activity : Investigations into its potential as an antimicrobial agent are ongoing.

Antitumor Activity

Recent studies have evaluated the antitumor properties of similar compounds derived from the same structural family. For instance, compounds with similar benzofuran structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (Breast Cancer)27.6
Compound BA549 (Lung Cancer)29.3
Compound CHeLa (Cervical Cancer)15.4

These findings indicate a promising avenue for further research into the antitumor efficacy of this compound.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results warrant further exploration into the antimicrobial capabilities of the target compound.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of benzofuran and evaluated their biological activities. The structure-activity relationship indicated that modifications to the benzofuran moiety could enhance antitumor activity significantly .
  • In Vivo Studies : In vivo experiments involving animal models have shown that compounds with similar structures exhibit favorable pharmacokinetic profiles and tolerability at higher doses (>500 mg/kg) . These studies are crucial for understanding the therapeutic potential of the compound in clinical settings.
  • Mechanistic Insights : Research indicates that the compound may interact with specific targets in cancer cells, leading to apoptosis or cell cycle arrest. Further mechanistic studies are needed to identify these targets definitively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Trifluoromethyl-bearing Acetamides Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides () share the -CF₃ group, which enhances electronegativity and resistance to oxidative metabolism.

B. Quinazolinone Derivatives N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () features a dioxoquinazoline system, contrasting with the tetrahydroquinazoline in the target compound. Saturation of the quinazoline ring in the latter may reduce planarity, affecting π-π stacking interactions in enzyme binding .

C. Thiadiazole-Triazine Hybrids N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () incorporates a thiadiazole ring, which confers rigidity and hydrogen-bonding capacity. The target compound’s dihydrobenzofuran moiety offers conformational flexibility, which might improve solubility compared to rigid thiadiazole systems .

Physicochemical and Spectroscopic Properties

Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide N-(2,4-Dichlorophenylmethyl)quinazolinone
Melting Point Not reported ~503–504 K () 513–514 K ()
Key IR Absorptions (cm⁻¹) Expected C=O (~1670–1650) 1670 (C=O), 1542 (C-N) 1649 (C=O), 1595 (C=C)
1H NMR Features δ 1.2–1.5 (dimethyl), δ 4.0–4.5 (OCH₂) δ 1.91 (CH₃), δ 7.20–8.96 (aromatics) δ 7.52–7.94 (aromatics), δ 10.22 (NH)
Bioactivity Hypothesized CNS activity Anticonvulsant () Anti-exudative ()

Functional Comparisons

  • Lipophilicity: The dihydrobenzofuran and tetrahydroquinazoline groups likely increase logP compared to sulfamoylphenyl-quinazolinones (), which possess polar sulfonamide groups .
  • Metabolic Stability: The -CF₃ group in the target compound may prolong half-life relative to non-fluorinated analogs, as seen in pesticide derivatives () .

Research Findings and Challenges

  • Synthesis Challenges: Intermediate isolation issues, as noted in for thioacetamide derivatives, may arise due to similar reactivity in the target compound’s quinazoline ring .
  • Contradictions : While trifluoromethyl groups generally enhance stability, ’s benzothiazole analogs show varied bioactivity despite structural similarities, suggesting target specificity is critical .

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